molecular formula C22H28N2O5S B14416436 3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide CAS No. 80617-55-6

3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide

Katalognummer: B14416436
CAS-Nummer: 80617-55-6
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: XMLFDUWTRXWADR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple ethoxy groups and a carbamothioyl linkage, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 3-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethoxy groups and carbamothioyl linkage play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide
  • 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide
  • 3,4,5-Triethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide

Uniqueness

3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide is unique due to its specific arrangement of ethoxy groups and the position of the carbamothioyl linkage

Eigenschaften

CAS-Nummer

80617-55-6

Molekularformel

C22H28N2O5S

Molekulargewicht

432.5 g/mol

IUPAC-Name

3,4,5-triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C22H28N2O5S/c1-5-26-17-11-9-10-16(14-17)23-22(30)24-21(25)15-12-18(27-6-2)20(29-8-4)19(13-15)28-7-3/h9-14H,5-8H2,1-4H3,(H2,23,24,25,30)

InChI-Schlüssel

XMLFDUWTRXWADR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.